molecular formula C11H8O2 B562228 1-Naphthoic Acid-d7 CAS No. 634179-80-9

1-Naphthoic Acid-d7

Cat. No. B562228
CAS RN: 634179-80-9
M. Wt: 179.226
InChI Key: LNETULKMXZVUST-GSNKEKJESA-N
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Description

1-Naphthoic Acid-d7 is a stable isotope-labelled compound . It is an organic compound with the formula C11 2H7 H O2 . It is one of two isomeric mono carboxylic acids of naphthalene, the other one being 2-naphthoic acid . It is widely used in research .


Synthesis Analysis

1-Naphthoic Acid-d7 can be prepared by carboxylation of the Grignard reagent generated from 1-bromonaphthalene . The reaction involves the use of DMSO and I2 in a chlorobenzene solvent. The reaction flask is placed in an oil bath preheated to 130 °C, and the magnetic stirrer is turned on for 3 hours .


Molecular Structure Analysis

The molecular formula of 1-Naphthoic Acid-d7 is C11 2H7 H O2 . Its molecular weight is 179.22 . The SMILES representation of its structure is [2H]c1c ( [2H])c ( [2H])c2c (C (=O)O)c ( [2H])c ( [2H])c ( [2H])c2c1 [2H] .


Chemical Reactions Analysis

1-Naphthoic Acid-d7 is a substrate for C-H activation reactions . It can react with 2-butyne via aerobic oxidative cyclization using Rh catalyst .


Physical And Chemical Properties Analysis

1-Naphthoic Acid-d7 is a solid at room temperature . It is soluble in Chloroform, DMF, Ethyl Acetate, and Methanol . It should be stored at -20° C .

Safety and Hazards

1-Naphthoic Acid-d7 may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2,3,4,5,6,7,8-heptadeuterionaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O2/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,(H,12,13)/i1D,2D,3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNETULKMXZVUST-GSNKEKJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2C(=O)O)[2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50662137
Record name (~2~H_7_)Naphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthoic Acid-d7

CAS RN

634179-80-9
Record name (~2~H_7_)Naphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50662137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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